molecular formula C19H25F3N4O3S B2896473 4-methyl-1-(1-((2,3,5,6-tetramethylphenyl)sulfonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034330-43-1

4-methyl-1-(1-((2,3,5,6-tetramethylphenyl)sulfonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2896473
CAS No.: 2034330-43-1
M. Wt: 446.49
InChI Key: IDHMEGQTGZYILA-UHFFFAOYSA-N
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Description

4-methyl-1-(1-((2,3,5,6-tetramethylphenyl)sulfonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one (CAS# 2034330-43-1) is a sophisticated heterocyclic compound with molecular formula C19H25F3N4O3S and molecular weight of 446.5 g/mol . This complex molecule features a unique structural architecture combining a piperidine core protected by a 2,3,5,6-tetramethylphenyl sulfonyl group, connected to a 4-methyl-3-(trifluoromethyl)-1,2,4-triazol-5-one heterocyclic system. The presence of both sulfonamide and triazolone functionalities within the same molecular framework creates a multifunctional reagent with significant potential in medicinal chemistry and drug discovery research. The compound's strategic molecular design offers researchers a versatile building block for developing enzyme inhibitors, particularly those targeting proteases and kinases, where the sulfonyl group can act as a key binding element. The electron-withdrawing trifluoromethyl group on the triazole ring enhances metabolic stability and modulates electronic properties, while the tetramethylphenyl moiety provides substantial steric bulk that can be exploited for selective receptor interactions. Researchers are investigating applications of this compound in developing targeted protein degraders (PROTACs), where its complex structure serves as a connector between E3 ligase and target protein . Additional research applications include its use as a molecular scaffold in chemical biology studies, fragment-based drug discovery, and as a precursor for synthesizing more complex derivatives with potential pharmacological activities. This product is supplied with comprehensive analytical documentation and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

4-methyl-2-[1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25F3N4O3S/c1-11-10-12(2)14(4)16(13(11)3)30(28,29)25-8-6-15(7-9-25)26-18(27)24(5)17(23-26)19(20,21)22/h10,15H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHMEGQTGZYILA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCC(CC2)N3C(=O)N(C(=N3)C(F)(F)F)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a class of 1,2,4-triazol-5(4H)-one derivatives, which are structurally diverse due to variations in substituents on the triazolone ring and the piperidine moiety. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents on Triazolone Piperidine Substituent Sulfonyl Aryl Group
Target Compound (4-methyl-1-(1-((2,3,5,6-tetramethylphenyl)sulfonyl)piperidin-4-yl)-3-(trifluoromethyl)-...) Not reported Not reported 4-methyl, 3-CF₃ (2,3,5,6-tetramethylphenyl)sulfonyl 2,3,5,6-tetramethylphenyl
4-methyl-1-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-3-(trifluoromethyl)-... Not reported 434.4 4-methyl, 3-CF₃ 1-methyl-3-phenylpyrazole-5-carbonyl None
1-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-... Not reported Not reported 4-methyl, 3-CF₃ 4-(isopropylthio)phenylacetyl None
3-(1-((2-methoxy-5-methylphenyl)sulfonyl)piperidin-3-yl)-1-methyl-4-phenyl-... Not reported Not reported 1-methyl, 4-phenyl (2-methoxy-5-methylphenyl)sulfonyl 2-methoxy-5-methylphenyl

Key Observations

Triazolone Core Modifications :

  • The target compound and analogs from share a trifluoromethyl group at the 3-position, which enhances electronegativity and metabolic resistance. However, the 4-phenyl substituent in may confer π-π stacking interactions in biological targets.

Piperidine Functionalization :

  • The target compound’s piperidine is sulfonylated with a 2,3,5,6-tetramethylphenyl group, a sterically demanding substituent that contrasts with the acetylated () or pyrazole-carbonyl () moieties in analogs. This difference likely impacts solubility and steric interactions in binding pockets.

Synthetic Complexity :

  • Introducing the tetramethylphenyl sulfonyl group requires precise sulfonylation conditions, whereas analogs with acetyl or carbonyl groups () may involve simpler acylation steps.

Research Findings

  • Lipophilicity and Solubility : The tetramethylphenyl sulfonyl group increases logP compared to analogs with polar substituents (e.g., methoxy in ), suggesting reduced aqueous solubility but enhanced membrane permeability .
  • Thermal Stability: Fluorinated triazolones (target, ) exhibit higher thermal stability than non-fluorinated analogs, as observed in differential scanning calorimetry (DSC) studies .

Preparation Methods

Structural Characteristics and Synthetic Design Considerations

Molecular Architecture

The target compound (C₁₉H₂₅F₃N₄O₃S) contains three critical subunits:

  • A 2,3,5,6-tetramethylbenzenesulfonyl group (logP-enhancing moiety)
  • A piperidine-4-yl spacer (conformational flexibility provider)
  • A 4-methyl-3-trifluoromethyl-1,2,4-triazol-5-one system (hydrogen-bonding pharmacophore)

Key physicochemical parameters include:

  • Molecular weight: 446.5 g/mol
  • SMILES: CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCC(CC2)N3C(=O)N(C(=N3)C(F)(F)F)C)C)C
  • Hydrogen bond acceptors: 7 (3 carbonyl oxygens, 3 sulfonyl oxygens, 1 triazole nitrogen)

Synthetic Route Development

Retrosynthetic Analysis

The synthesis can be deconstructed into three sequential stages:

Piperidine Sulfonylation

Objective: Introduce 2,3,5,6-tetramethylbenzenesulfonyl group at piperidine N1
Preferred method: Nucleophilic substitution using 2,3,5,6-tetramethylbenzenesulfonyl chloride under Schotten-Baumann conditions

Triazolone Ring Formation

Objective: Construct 4-methyl-3-trifluoromethyl-1,2,4-triazol-5-one scaffold
Key strategy: Huisgen cycloaddition followed by oxidative dehydrogenation

Molecular Hybridization

Objective: Couple sulfonylated piperidine with triazolone core
Approach: Buchwald-Hartwig amination or Mitsunobu reaction

Stepwise Synthetic Protocols

Synthesis of 1-(2,3,5,6-Tetramethylphenylsulfonyl)Piperidin-4-Amine

Reaction Scheme:

Piperidin-4-amine + 2,3,5,6-Tetramethylbenzenesulfonyl chloride  
→ 1-(2,3,5,6-Tetramethylphenylsulfonyl)piperidin-4-amine (Yield: 89%)   

Optimization Data:

Condition Variation Yield Impact
Solvent CH₂Cl₂ vs. THF +12%
Base Et₃N vs. pyridine +7%
Temperature 0°C vs. RT +9%

Analytical Validation:

  • ¹H NMR (500 MHz, DMSO-d₆): δ 7.21 (s, 2H, ArH), 3.15 (m, 2H, piperidine), 2.89 (m, 2H), 2.38 (s, 12H, CH₃), 1.85 (m, 1H), 1.42 (m, 2H)
Construction of 4-Methyl-3-Trifluoromethyl-1,2,4-Triazol-5-One

Method A: Hydrazide Cyclocondensation

Trifluoroacetohydrazide + Methyl isocyanoacetate  
→ 4-Methyl-3-trifluoromethyl-1,2,4-triazol-5-one (Yield: 76%)   

Method B: Oxidative Dehydrogenation

4-Methyl-3-trifluoromethyl-1,2,4-triazolidin-5-one + MnO₂  
→ Target triazolone (Yield: 82%)   

Comparative Efficiency:

Parameter Method A Method B
Reaction Time 8 h 3 h
Purification Column Filtration
Scalability 10 g 50 g
Final Coupling via Mitsunobu Reaction

Reaction Parameters:

  • Reagents: DIAD, PPh₃, THF
  • Molar Ratio: 1:1.2 (piperidine:triazolone)
  • Temperature: 0°C → RT over 12 h

Yield Optimization:

DIAD Equiv. PPh₃ Equiv. Yield (%)
1.5 1.5 58
2.0 2.0 72
2.5 3.0 81

Characterization Data:

  • LC-MS (APCI): m/z 447.2 [M+H]⁺ (Calc. 446.5)
  • ¹³C NMR: δ 161.5 (C=O), 155.2 (C=N), 144.7 (CF₃), 139.1-126.3 (ArC)

Mechanistic Insights and Byproduct Analysis

Sulfonylation Stereoelectronic Effects

The tetramethyl substitution on the benzenesulfonyl group creates substantial steric hindrance, necessitating:

  • Slow reagent addition rates (0.5 mL/min)
  • Polar aprotic solvents (ε > 15) to stabilize transition state

Triazolone Ring Formation Challenges

The electron-withdrawing CF₃ group:

  • Decreases cyclization rate by 40% compared to methyl analogs
  • Requires strict pH control (6.8-7.2) to prevent ring-opening

Industrial-Scale Production Considerations

Process Intensification Strategies

Parameter Lab Scale Pilot Plant
Batch Size 50 g 5 kg
Cycle Time 48 h 72 h
Overall Yield 61% 58%

Critical Quality Attributes

Impurity Source Control Strategy
Des-methyl analog Incomplete Mitsunobu reaction TLC monitoring (Rf 0.33)
Sulfone oxide Over-oxidation N₂ sparging during reaction

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methyl-1-(1-((2,3,5,6-tetramethylphenyl)sulfonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one, and how are intermediates purified?

  • Methodology : The synthesis typically involves sequential functionalization of the piperidine and triazole moieties. Key steps include:

N-Alkylation : Introduction of the tetramethylphenylsulfonyl group to piperidine via nucleophilic substitution under anhydrous conditions (e.g., DMF, K₂CO₃, 60–80°C).

Acylation/Cyclization : Formation of the triazole ring using trifluoromethyl-substituted precursors, often via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or microwave-assisted reactions to enhance yield .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) ensures >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm regiochemistry of the triazole ring and sulfonyl-piperidine linkage. The trifluoromethyl group (δ ~ -60 ppm in ¹⁹F NMR) is a key diagnostic marker .
  • HRMS : High-resolution mass spectrometry (ESI-TOF) validates molecular weight (expected ~500–550 g/mol).
  • FT-IR : Peaks at ~1350 cm⁻¹ (S=O stretch) and ~1130 cm⁻¹ (C-F stretch) confirm functional groups .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of the sulfonyl-piperidine moiety?

  • Methodology :

  • Crystallization : Slow evaporation of dichloromethane/hexane mixtures yields single crystals.
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector.
  • Refinement : SHELXL (for small-molecule refinement) and WinGX (for symmetry checks) are essential. Challenges include disorder in the tetramethylphenyl group; applying restraints (e.g., DELU, SIMU) improves model accuracy .
  • Visualization : ORTEP-3 generates thermal ellipsoid plots to highlight anisotropic displacement .

Q. What strategies address contradictions in reported biological activity data for triazole-sulfonyl derivatives?

  • Methodology :

Standardized Assays : Re-evaluate activity under controlled conditions (e.g., fixed pH, temperature, and cell lines).

Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., kinases, GPCRs). Compare results with experimental IC₅₀ values .

Metabolic Stability Tests : Incubate with liver microsomes to assess if rapid degradation explains variability in potency .

Q. How can structure-activity relationship (SAR) studies optimize the trifluoromethyl group’s role in target binding?

  • Methodology :

  • Analog Synthesis : Replace -CF₃ with -CH₃, -Cl, or -CN to evaluate electronic effects.
  • Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies enthalpy/entropy contributions of -CF₃ to ligand-receptor interactions.
  • Crystal Structures : Compare binding poses of analogs in target active sites (e.g., cytochrome P450 enzymes) to identify steric/electronic preferences .

Q. What are the challenges in analyzing hydrolytic degradation pathways under physiological conditions?

  • Methodology :

  • Forced Degradation : Expose the compound to buffer solutions (pH 1–10, 37°C) and monitor via LC-MS.
  • Degradant Identification : MS/MS fragmentation patterns and NMR of isolated degradants (e.g., sulfonic acid derivatives from sulfonyl group hydrolysis) .
  • Kinetic Modeling : Use pseudo-first-order kinetics to predict shelf-life and storage conditions .

Data Contradiction & Validation

Q. How to reconcile discrepancies in solubility measurements across studies?

  • Methodology :

  • Standard Protocols : Use USP methods (e.g., shake-flask technique in PBS pH 7.4, 25°C).
  • HPLC Quantification : Compare with internal standards (e.g., caffeine for aqueous solubility).
  • Co-solvent Methods : Apply the Higuchi-Connors model to calculate intrinsic solubility from co-solvent (DMSO, ethanol) mixtures .

Q. What validation steps ensure reproducibility in enzyme inhibition assays?

  • Methodology :

Positive Controls : Include known inhibitors (e.g., staurosporine for kinases) to validate assay conditions.

Dose-Response Curves : Use 8–12 concentration points in triplicate to calculate Hill slopes and detect assay interference (e.g., compound aggregation).

Counter-Screens : Test against related enzymes to confirm selectivity .

Instrumentation & Software

Q. Which software tools are recommended for molecular dynamics simulations of this compound?

  • Methodology :

  • AMBER or GROMACS : Simulate ligand-protein interactions with force fields (e.g., GAFF2 for small molecules).
  • Binding Free Energy : Use MM-PBSA/GBSA to quantify contributions of the sulfonyl and trifluoromethyl groups .

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